N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea
Description
This thiourea derivative is a chiral organocatalyst with applications in asymmetric synthesis. Its structure features a cyclohexylamine backbone with dimethylamino and hydroxy-diphenylethyl substituents, creating a stereochemically rich environment for enantioselective catalysis. Key properties include:
- Molecular Formula: C₂₅H₃₄N₄OS (varies slightly depending on salt form) .
- Molecular Weight: Reported as 397.6 g/mol () and 511.5 g/mol (), likely due to differences in counterions or stereoisomeric purity.
- CAS Numbers: Conflicting reports include 1046493-35-9 and 1233369-41-9 , possibly reflecting distinct synthetic routes or salt forms.
- Applications: Primarily used in asymmetric catalysis, such as hydrogenation or aldol reactions, leveraging its thiourea moiety for substrate activation via hydrogen bonding .
Properties
IUPAC Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOUFBCQNRENED-YUMYIRISSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea typically involves multiple steps, starting with the preparation of the cyclohexyl and diphenylethyl intermediates. The cyclohexyl intermediate is synthesized through a series of reactions, including hydrogenation and amination, to introduce the dimethylamino group. The diphenylethyl intermediate is prepared via Friedel-Crafts alkylation followed by hydroxylation.
The final step involves the coupling of these intermediates using thiourea under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thiourea group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Scientific Research Applications
Structure
- IUPAC Name : 1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea
- Molecular Formula : C23H31N3OS
- Molecular Weight : 397.6 g/mol
- SMILES Notation : CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC@@HC@@HO
Catalysis
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea has been investigated for its catalytic properties in several organic reactions. Thioureas are known to serve as effective catalysts for various transformations, including:
- Asymmetric Reactions : The compound can facilitate enantioselective reactions, where it promotes the formation of one enantiomer over another, making it valuable in synthesizing chiral compounds.
- Michael Additions : It has been utilized in Michael addition reactions involving α,β-unsaturated carbonyl compounds and nucleophiles.
Material Science
The unique properties of this compound make it a candidate for applications in material science. Its potential uses include:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific mechanical and thermal properties.
- Nanotechnology : It may be employed in the development of nanomaterials or as a stabilizing agent for nanoparticles.
Case Study 1: Asymmetric Catalysis
In a study published by the American Chemical Society, this compound was used as a catalyst for the asymmetric synthesis of β-amino acids. The results indicated high yields and excellent enantioselectivity (up to 95% ee), showcasing its effectiveness in catalyzing complex organic transformations .
Case Study 2: Anticancer Activity
A recent investigation into thiourea derivatives revealed that similar compounds exhibited significant antiproliferative effects against breast cancer cell lines. Although direct studies on this specific compound are still ongoing, preliminary data suggest that it could share similar mechanisms of action .
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by forming a stable complex with the active site, preventing substrate binding. Additionally, the compound’s structural features allow it to interact with cellular pathways, influencing signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Stereoisomeric Variants
- N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea (): Differs in the cyclohexylamine stereochemistry (1S,2S vs. 1R,2R). Altered chiral environment reduces catalytic efficiency in certain enantioselective reactions by ~30% compared to the target compound .
Structural Analogues with Modified Substituents
a) N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea ():
- Key Difference: Replaces the hydroxy-diphenylethyl group with a tetra-acetylated glucopyranosyl moiety.
- Impact :
b) 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea ():
- Key Difference : Substitutes hydroxy-diphenylethyl with a perfluorophenyl group.
- Impact :
c) N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea ():
- Key Difference: Cyanophenyl substituent instead of hydroxy-diphenylethyl.
- Impact: Stronger π-π interactions with aromatic substrates, increasing turnover frequency (TOF) in arylations by 20% . Reduced solubility in polar solvents (e.g., ethanol) .
Catalytic Performance vs. Other Chiral Thioureas
Biological Activity
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C31H34F6N4O2S2
- Molecular Weight: 672.75 g/mol
- CAS Number: 1448608-07-8
- Density: 1.38 g/cm³ (predicted)
- Boiling Point: 677.5 ± 65.0 °C (predicted)
Anticancer Activity
Thiourea derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines and reverse treatment resistance:
- Mechanism of Action: Thioureas may target specific molecular pathways involved in cancer progression, such as those affecting angiogenesis and cell signaling.
- Case Study Findings: In vitro studies have reported IC50 values for anticancer activity ranging from 3 to 20 µM against pancreatic, prostate, and breast cancer cells .
Antioxidant Activity
The compound exhibits significant antioxidant properties:
- Activity Measurement: The DPPH radical scavenging assay demonstrated strong antioxidant activity with an IC50 value indicating high reducing potential against ABTS free radicals.
- Research Findings: A recent study highlighted that thiourea derivatives possess antioxidant capabilities that can mitigate oxidative stress in biological systems .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial effects:
- Activity Against Bacteria: Studies have shown that thiourea compounds exhibit potent antibacterial activity against a range of pathogenic bacteria.
- Broader Implications: The ability to inhibit bacterial growth positions this compound as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Emerging research suggests that thioureas may also possess anti-inflammatory properties:
- Mechanism: Compounds like this compound may modulate inflammatory pathways and reduce pro-inflammatory cytokine production.
- Clinical Relevance: This activity could have implications for treating inflammatory diseases and conditions .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing this thiourea derivative?
Answer:
The synthesis typically involves coupling chiral cyclohexylamine and diphenylethanolamine precursors via thiourea bond formation. A stepwise approach is recommended:
Amine Activation : React (1R,2R)-2-(dimethylamino)cyclohexylamine with thiophosgene or thiocarbonyl diimidazole to generate the isothiocyanate intermediate.
Nucleophilic Addition : Add the (1S,2R)-2-hydroxy-1,2-diphenylethylamine under inert conditions (argon/nitrogen) at 0–5°C to minimize racemization .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for stereochemical purity .
Key Validation : Monitor reaction progress via TLC and confirm final structure using / NMR (e.g., thiourea proton at δ 9.5–10.5 ppm) and HPLC-MS (to verify molecular ion peak) .
Advanced: How does stereochemical configuration impact this compound’s catalytic activity in asymmetric organocatalysis?
Answer:
The (1R,2R)-cyclohexyl and (1S,2R)-diphenylethyl moieties create a chiral microenvironment critical for enantioselective catalysis. Methodological approaches include:
- X-ray Crystallography : Resolve the 3D structure to identify hydrogen-bonding motifs between the thiourea sulfur and substrate carbonyl groups .
- DFT Calculations : Model transition states to quantify steric/electronic effects of substituents (e.g., dimethylamino vs. hydroxy groups) on enantioselectivity .
- Kinetic Profiling : Compare reaction rates and ee% (enantiomeric excess) under varying configurations to isolate stereochemical contributions .
Contradiction Resolution : Discrepancies in catalytic efficiency (e.g., ee% <80% in some studies) may arise from solvent polarity or counterion effects. Use polar aprotic solvents (e.g., DCM) to stabilize transition states and enhance selectivity .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy :
- IR Spectroscopy : Detect N-H stretches (~3300 cm) and C=S vibrations (~1250 cm) .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H] at m/z ~434) .
- HPLC : Chiral columns (e.g., Chiralpak IA) to assess enantiopurity (>98% ee) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this thiourea derivative?
Answer:
Discrepancies in antimicrobial or enzyme inhibition studies may stem from:
Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
Structural Variants : Compare activity of stereoisomers (e.g., (1R,2R) vs. (1S,2S) cyclohexyl groups) to isolate configuration-dependent effects .
Computational Docking : Use AutoDock Vina to model ligand-receptor interactions and identify key binding residues (e.g., hydrophobic pockets vs. polar active sites) .
Example : If conflicting IC values arise for kinase inhibition, re-evaluate enzyme source (recombinant vs. native) and assay methodology (fluorescence vs. radiometric) .
Basic: What are the stability considerations for storing this thiourea compound?
Answer:
- Storage Conditions : Keep at –20°C under argon in amber vials to prevent oxidation of the thiourea moiety .
- Degradation Signs : Discoloration (yellow to brown) or precipitate formation indicates decomposition. Confirm via HPLC (new peaks at shorter retention times) .
- Solvent Compatibility : Avoid DMF or DMSO for long-term storage; use anhydrous THF or acetonitrile .
Advanced: How to design experiments probing this compound’s role in supramolecular chemistry?
Answer:
Focus on non-covalent interactions:
Host-Guest Studies : Use NMR titration (e.g., with crown ethers or cyclodextrins) to quantify binding constants () .
Cocrystallization : Co-crystallize with aromatic guests (e.g., nitrobenzene) to analyze π-π stacking and hydrogen-bond networks via SC-XRD (Single-Crystal X-ray Diffraction) .
Thermodynamic Analysis : Perform ITC (Isothermal Titration Calorimetry) to measure enthalpy/entropy contributions to complexation .
Data Interpretation : Conflicting values across solvents (e.g., chloroform vs. methanol) highlight solvent polarity’s role in stabilizing supramolecular assemblies .
Basic: What safety protocols are essential when handling this thiourea derivative?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential amine/thiophosgene vapors .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .
Advanced: How to integrate computational chemistry into mechanistic studies of this compound?
Answer:
- MD Simulations : Use Gaussian 16 or ORCA to model reaction pathways (e.g., thiourea-mediated proton transfer in catalysis) .
- NBO Analysis : Calculate charge distribution to identify nucleophilic/electrophilic centers (e.g., sulfur vs. hydroxy oxygen) .
- Machine Learning : Train models on existing enantioselectivity data to predict optimal substituents for new derivatives .
Validation : Cross-reference computational results with experimental kinetics (e.g., Eyring plots for activation parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
